1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(3-Bromophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as BPPCA, is an organic compound that is a derivative of pyrrole. It is a colorless solid and is soluble in water. BPPCA is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are all important to understand.
Scientific Research Applications
Synthesis and Characterization
Carboxylic acids and their derivatives play a pivotal role in organic synthesis, serving as foundational blocks for producing a wide range of compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of brominated carboxylic acids and their derivatives in pharmaceutical synthesis (Qiu et al., 2009). These methodologies emphasize the utility of halogenated carboxylic acids in creating complex molecules through cross-coupling reactions, highlighting their relevance in drug manufacturing processes.
Biological Activity and Drug Development
Carboxylic acids are integral in medicinal chemistry, offering a scaffold for developing drugs with varied biological activities. Cinnamic acid derivatives, for example, have been reviewed for their anticancer potentials, indicating the structural diversity and adaptability of carboxylic acid derivatives in targeting cancer cells (De et al., 2011). This research underscores the potential of specific carboxylic acid structures, such as 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid, in crafting molecules with significant anticancer activity.
Environmental and Material Science Applications
In addition to pharmaceutical applications, carboxylic acids find utility in environmental science and material engineering. The development of new solvents for liquid-liquid extraction of carboxylic acids, as reviewed by Sprakel and Schuur (2019), showcases the role of carboxylic acids in separation and purification technologies (Sprakel & Schuur, 2019). Such applications are critical for producing bio-based plastics and other sustainable materials, demonstrating the environmental significance of carboxylic acid derivatives.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGBMXYBXWRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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